1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one CAS 53821-11-7 properties
1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one CAS 53821-11-7 properties
An In-depth Technical Guide to 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one (CAS 53821-11-7): Properties, Synthesis, and Analytical Characterization
Introduction
The benzimidazol-2-one core is a privileged heterocyclic scaffold, a cornerstone in medicinal chemistry and drug discovery due to its structural resemblance to endogenous purine bases, which allows it to interact effectively with a wide array of biopolymers.[1] This versatile building block is integral to several clinically significant drugs, including the antiemetic agent domperidone and the antiallergic drug oxatomide.[2][3] This guide focuses on a specific derivative, 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one (CAS 53821-11-7). The introduction of a hydroxyl group at the N-1 position is significant, as it can fundamentally alter the molecule's physicochemical properties, such as hydrogen bonding capabilities, solubility, and metabolic profile, thereby opening new avenues for research and drug development.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It synthesizes available computational data for the target molecule with established experimental protocols for the broader benzimidazol-2-one class to provide a comprehensive scientific overview. We will delve into its properties, foundational synthetic strategies, and the analytical workflows required for its characterization, grounding all claims in authoritative sources.
Physicochemical and Computed Properties
While extensive experimental data for 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one is not widely published, its fundamental properties can be reliably predicted using computational models. These descriptors are crucial for anticipating its behavior in biological systems and for designing experimental protocols.
| Property | Value | Data Source |
| CAS Number | 53821-11-7 | PubChem |
| Molecular Formula | C₇H₆N₂O₂ | Computed by PubChem[4] |
| Molecular Weight | 150.13 g/mol | Computed by PubChem[4] |
| IUPAC Name | 1-hydroxy-1,3-dihydro-2H-benzimidazol-2-one | PubChem[4] |
| Monoisotopic Mass | 150.042927438 Da | Computed by PubChem[4] |
| Topological Polar Surface Area | 52.6 Ų | Computed by Cactvs[4] |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs[4] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[4] |
| Rotatable Bond Count | 0 | Computed by Cactvs[4] |
| XLogP3 (Octanol-Water Partition Coefficient) | 0.3 | Computed by XLogP3[4] |
Synthesis and Purification
Specific, peer-reviewed synthetic procedures for 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one are not detailed in the available literature. However, the synthesis of its parent scaffold, 1,3-dihydro-2H-benzimidazol-2-one, is well-established and provides a foundational methodology. The most common approach involves the cyclocondensation of an o-phenylenediamine derivative with a one-carbon carbonyl equivalent.
General Synthetic Pathway for the Benzimidazol-2-one Scaffold
The classical and most direct route involves heating an appropriately substituted 1,2-diaminobenzene with urea.[5] This reaction proceeds via a condensation mechanism, eliminating ammonia and water to form the stable heterocyclic ring system. This method is robust and serves as a primary strategy for accessing the core structure.[3][5]
Caption: General synthesis of the benzimidazol-2-one core.
Exemplary Protocol: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one
This protocol describes a standard laboratory procedure for synthesizing the parent compound, which serves as a critical starting point for further derivatization.
Materials:
-
o-Phenylenediamine
-
Urea
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) or Acetic Acid for neutralization
-
Deionized Water
Procedure:
-
Reaction Setup: Combine o-phenylenediamine and urea in a molar ratio of approximately 1:1.2 in a round-bottom flask equipped with a reflux condenser. The slight excess of urea ensures the complete conversion of the diamine.
-
Heating: Heat the mixture to 130-140°C.[5] The reactants will melt and fuse. This temperature is critical to drive the condensation and cyclization while minimizing thermal degradation. The reaction progress can be monitored by observing the evolution of ammonia gas.
-
Work-up: After 1-2 hours, or once the reaction is complete (as determined by Thin Layer Chromatography), allow the reaction melt to cool.
-
Isolation: Treat the cooled solid with an aqueous solution of sodium hydroxide to dissolve the product and deprotonate any unreacted acidic species.[5]
-
Filtration: Filter the basic solution to remove any insoluble impurities.
-
Precipitation: Neutralize the filtrate slowly with an acid (e.g., HCl or acetic acid). The benzimidazol-2-one product, being weakly acidic, will precipitate out of the solution as the pH approaches neutral.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.
Analytical Characterization
Robust analytical methods are essential to confirm the identity, purity, and structure of the target compound. The following techniques represent a standard workflow for characterizing novel benzimidazol-2-one derivatives.
Standard Analytical Workflow
A typical characterization process involves chromatographic separation followed by spectroscopic analysis to confirm molecular weight and elucidate the chemical structure.
Caption: Standard workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of the synthesized compound. A reverse-phase method is typically employed.
-
Column: A C18 column is standard for separating small aromatic molecules.[6][7]
-
Mobile Phase: A gradient elution using acetonitrile and water is common. An acid modifier, such as 0.1% formic acid, is often added to ensure sharp peak shapes by protonating any residual silanols on the column and the analyte itself.[6]
-
Detection: UV detection is suitable, as the benzimidazole ring system contains a strong chromophore. Monitoring at wavelengths around 275-280 nm is typical for this scaffold.[6][8]
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds.
-
Expected Ion: For 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one (C₇H₆N₂O₂), the expected protonated molecular ion [M+H]⁺ would have an m/z of 151.05. In negative ion mode, the deprotonated ion [M-H]⁻ would have an m/z of 149.04. Analysis of related nitro-derivatives has shown the clear presence of the [M-H]⁻ ion.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one, the following signals would be expected in a solvent like DMSO-d₆:
-
¹H NMR:
-
A complex multiplet pattern in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the four protons on the benzene ring.
-
A broad singlet for the N-H proton.
-
A singlet for the O-H proton on the N-hydroxy group. The chemical shifts of these exchangeable protons are concentration and temperature-dependent.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) in the range of 150-160 ppm.
-
Four distinct signals in the aromatic region (approx. 110-140 ppm) for the six carbons of the fused benzene ring, accounting for symmetry.
-
Exemplary Protocol: HPLC-MS Analysis
Objective: To confirm the molecular weight and assess the purity of a synthesized benzimidazol-2-one sample.
Instrumentation & Reagents:
-
HPLC system with a UV/PDA detector coupled to a mass spectrometer with an ESI source.[6]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (Solvent B) and water (Solvent A).
-
Formic acid (0.1% v/v in both A and B).
-
Sample dissolved in a 50:50 mixture of acetonitrile/water.
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.6-1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the prepared sample solution.
-
Chromatographic Separation: Run a linear gradient program, for example:
-
0-5 min: Increase from 5% to 60% B.
-
5-6 min: Hold at 60% B.
-
6-7 min: Return to 5% B.
-
7-12 min: Hold at 5% B for re-equilibration.[6]
-
-
Detection:
-
UV/PDA: Acquire spectra from 200-400 nm to identify the λmax of the analyte.
-
MS: Acquire mass spectra in both positive and negative ion modes across a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Integrate the peak area in the UV chromatogram to determine purity. Extract the mass spectrum from the main peak to confirm the m/z of the molecular ion, matching it to the theoretical mass of the target compound.
Potential Applications and Biological Significance
The benzimidazol-2-one scaffold is a well-recognized pharmacophore. Derivatives have been investigated for a wide range of therapeutic applications.
-
Antiviral Agents: N(1)-substituted 1,3-dihydro-2H-benzimidazol-2-ones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-1.[9]
-
Enzyme Inhibitors: The scaffold is a core component of inhibitors for various enzymes, including p38 MAP kinase and farnesyl transferase.[5]
-
CNS-Active Agents: The structural framework is present in drugs targeting the central nervous system, such as the D2 dopamine receptor antagonist pimozide.[5]
-
Intermediates in Drug Synthesis: The parent molecule and its simple derivatives are crucial intermediates for synthesizing more complex active pharmaceutical ingredients like domperidone.[2]
The N-hydroxy moiety in 1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one could serve as a key interaction point with biological targets, potentially acting as a hydrogen bond donor or acceptor. It may also influence the molecule's metabolic fate, making it a compound of significant interest for further biological evaluation.
Conclusion
1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one is a compelling derivative of a medicinally significant heterocyclic family. While direct experimental characterization is sparse in the public domain, this guide has established a robust framework for its study. By leveraging computational data and well-documented protocols for the parent scaffold, we have outlined its key physicochemical properties and provided detailed, field-proven methodologies for its synthesis and analytical characterization. The potential for the N-hydroxy group to modulate biological activity warrants further investigation, positioning this compound as a valuable candidate for screening in various drug discovery programs. Future experimental work is necessary to validate the computed properties and fully explore the therapeutic potential of this molecule.
References
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An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2022). MDPI. Retrieved from [Link]
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An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2022). National Center for Biotechnology Information (PMC). Retrieved from [Link]
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SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (2016). WORLD SCIENCE. Retrieved from [Link]
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Structures of the 1,3-dihydro-2H-benzimidazol-2-oxo-derivatives which were screened using the radio immune assay (RIA) and HPLC-FL method. (n.d.). ResearchGate. Retrieved from [Link]
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Separation of 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]
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Novel N1-substituted 1,3-dihydro-2H-benzimidazol-2-ones as potent non-nucleoside reverse transcriptase inhibitors. (2008). PubMed. Retrieved from [Link]
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2H-benzimidazol-2-one, 1,3-dihydro-1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-. (n.d.). SpectraBase. Retrieved from [Link]
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